molecular formula C11H17ClN4O B14776194 1-(Pyridin-4-ylmethyl)-3-pyrrolidin-3-ylurea;hydrochloride

1-(Pyridin-4-ylmethyl)-3-pyrrolidin-3-ylurea;hydrochloride

Cat. No.: B14776194
M. Wt: 256.73 g/mol
InChI Key: GHWMVDCRIUYDRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-(Pyridin-4-ylmethyl)-3-(pyrrolidin-3-yl)urea hydrochloride is a compound that features a pyridine ring and a pyrrolidine ring connected through a urea linkage. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(Pyridin-4-ylmethyl)-3-(pyrrolidin-3-yl)urea hydrochloride typically involves the reaction of pyridine derivatives with pyrrolidine derivatives under specific conditions. One common method includes the use of a coupling reagent to facilitate the formation of the urea linkage between the pyridine and pyrrolidine rings. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure optimal yield .

Industrial Production Methods

In an industrial setting, the production of ®-1-(Pyridin-4-ylmethyl)-3-(pyrrolidin-3-yl)urea hydrochloride may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield of the compound. The use of advanced purification techniques such as crystallization and chromatography is also common to obtain the pure hydrochloride salt form of the compound .

Chemical Reactions Analysis

Types of Reactions

®-1-(Pyridin-4-ylmethyl)-3-(pyrrolidin-3-yl)urea hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and substituted pyridine compounds, which can further be utilized in various chemical and pharmaceutical applications .

Scientific Research Applications

®-1-(Pyridin-4-ylmethyl)-3-(pyrrolidin-3-yl)urea hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-1-(Pyridin-4-ylmethyl)-3-(pyrrolidin-3-yl)urea hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-1-(Pyridin-4-ylmethyl)-3-(pyrrolidin-3-yl)urea hydrochloride is unique due to its specific combination of pyridine and pyrrolidine rings connected through a urea linkage. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-(pyridin-4-ylmethyl)-3-pyrrolidin-3-ylurea;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O.ClH/c16-11(15-10-3-6-13-8-10)14-7-9-1-4-12-5-2-9;/h1-2,4-5,10,13H,3,6-8H2,(H2,14,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHWMVDCRIUYDRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NC(=O)NCC2=CC=NC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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